molecular formula C13H15N3O2 B8565052 Ethyl 3-(indazol-6-ylamino)but-2-enoate

Ethyl 3-(indazol-6-ylamino)but-2-enoate

Cat. No. B8565052
M. Wt: 245.28 g/mol
InChI Key: ZVMWVOLTSHQXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(indazol-6-ylamino)but-2-enoate is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(indazol-6-ylamino)but-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(indazol-6-ylamino)but-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-(indazol-6-ylamino)but-2-enoate

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 3-(1H-indazol-6-ylamino)but-2-enoate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)6-9(2)15-11-5-4-10-8-14-16-12(10)7-11/h4-8,15H,3H2,1-2H3,(H,14,16)

InChI Key

ZVMWVOLTSHQXNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC2=C(C=C1)C=NN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-aminoindazole (40.0 g, 0.30 mol) in absolute ethanol (500 ml) was added ethyl acetoacetate (70.37 g, 54 mol), calcium sulfate (CaSO4) (20 g) and acetic acid (2 ml). The reaction mixture was heated to reflux and after 24 hours more calcium sulfate (10 g) and ethyl acetoacetate (19 ml) was added and the reflux continued for another 24 hour period. It was necessary to add more CaSO4 (5 g) and ethyl acetoacetate (10 ml) and to reflux the reaction mixture for an additional 24 hours to complete the conversion of 6-aminoindazole to product. The solid was removed by filtration and the filtrate subjected to rotary evaporation. Ethanol was added and the slurry cooled in a refrigerator. The solid was collected by filtration, washed with hexanes and dried in a vacuum oven to give the cyclization precursor ethyl 3-(indazol-6-ylamino)but-2-enoate as a light brown solid (62.19 g, 84%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
70.37 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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